Phosfolan-methyl

Description

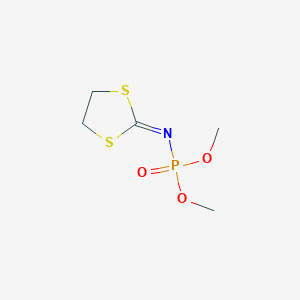

Structure

3D Structure

Properties

IUPAC Name |

N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXVDJFKMQCYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N=C1SCCS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199211 | |

| Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5120-23-0 | |

| Record name | Phosfolan-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5120-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosfolan-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005120230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSFOLAN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/077FAY08PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosfolan-methyl is an organophosphorus compound recognized for its potent acetylcholinesterase inhibitory activity, leading to its use as an insecticide. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key toxicological data. The information is presented to support research and development activities, offering detailed data in a structured format for easy reference and comparison.

Chemical Identity and Structure

This compound, systematically named dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate, is a derivative of phosfolan.[1] Its chemical identity is well-established and characterized by the following identifiers:

-

IUPAC Name: dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate[1]

-

CAS Number: 5120-23-0[2]

-

Molecular Formula: C₅H₁₀NO₃PS₂[2]

-

Molecular Weight: 227.24 g/mol [2]

-

Canonical SMILES: COP(=O)(N=C1SCCS1)OC[3]

-

InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N[3]

The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a nitrogen atom. The nitrogen atom is part of a 1,3-dithiolan-2-imine moiety.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 227.24 g/mol | PubChem[5] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |

| XLogP3 | 1.1 | PubChem (Computed)[5] |

| Topological Polar Surface Area | 98.5 Ų | PubChem (Computed)[5] |

| Boiling Point (of Phosfolan) | 115-118 °C at 0.001 mmHg | PubChem |

| Vapor Pressure (of Phosfolan) | 5.3 x 10⁻⁵ mmHg | PubChem |

| Solubility | Low in water; soluble in organic solvents | CymitQuimica[4] |

Synthesis and Experimental Protocols

A general synthetic route to this compound involves the reaction of a phosphorus-containing precursor with an appropriate sulfur and nitrogen-containing heterocycle. A detailed experimental protocol is outlined below, based on analogous organophosphorus chemistry.

General Synthesis of this compound

Reaction Scheme:

2-imino-1,3-dithiolane + dimethyl chlorophosphate → dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate

Experimental Protocol:

-

Reagents and Solvents:

-

2-imino-1,3-dithiolane

-

Dimethyl chlorophosphate

-

Triethylamine (as a base)

-

Anhydrous dichloromethane (as a solvent)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-imino-1,3-dithiolane and triethylamine in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add dimethyl chlorophosphate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet or doublet due to P-H coupling) and the ethylene protons of the dithiolane ring (multiplet). |

| ¹³C NMR | Resonances for the methoxy carbons, the ethylene carbons of the dithiolane ring, and the imine carbon. |

| ³¹P NMR | A single resonance in the characteristic region for phosphoramidates. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 227, along with characteristic fragmentation patterns. For the related Phosfolan, intense peaks are observed at m/z 92, 140, and 196.[6] |

| IR Spectroscopy | Characteristic absorption bands for P=O, C=N, P-O-C, and C-S bonds. For Phosfolan, a spectrum is available from the U.S. EPA Repository.[6] |

Mechanism of Action and Toxicological Profile

This compound functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors, paralysis, and ultimately death.

Logical Workflow for Technical Information

The following diagram illustrates the logical flow of information presented in this technical guide, from the fundamental chemical identity to its synthesis and detailed properties.

Caption: Logical workflow for the technical guide on this compound.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy this compound | 5120-23-0 [smolecule.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | C5H10NO3PS2 | CID 78800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Phosfolan-methyl Insecticide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosfolan-methyl (CAS 5120-23-0) is a phosphoramidate organophosphate insecticide.[1][2] Its insecticidal efficacy is primarily attributed to its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3] This guide elucidates the core mechanism of action of this compound, detailing the biochemical pathways it disrupts, summarizing available toxicological data, and presenting representative experimental methodologies for its study. Visual diagrams are provided to illustrate key molecular interactions and experimental workflows.

Introduction: The Role of Organophosphates in Pest Control

Organophosphate (OP) compounds are a major class of insecticides used extensively in agriculture and public health.[4][5] Their primary mode of action involves the disruption of the central nervous system in target pests.[4][6] this compound, chemically known as N-dimethoxyphosphoryl-1,3-dithiolan-2-imine, belongs to this class.[3][7] Like other OPs, it functions as a powerful inhibitor of acetylcholinesterase (AChE).[3][8] The inhibition of this enzyme leads to a cascade of neurotoxic effects, culminating in paralysis and death of the insect.[3][4]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE).[3] Understanding its mechanism of action requires a foundational knowledge of normal synaptic transmission.

Normal Synaptic Transmission

In a healthy nervous system, nerve impulses are transmitted across a synapse via neurotransmitters. In cholinergic synapses, acetylcholine (ACh) is released from a presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the signal.[9][10] To ensure precise control of nerve signaling, ACh is rapidly broken down by AChE into choline and acetic acid, terminating the impulse.[4][9] This rapid hydrolysis is critical for preventing the continuous firing of the nerve.[11]

Inhibition of Acetylcholinesterase by this compound

This compound, like other organophosphates, acts as a potent, irreversible inhibitor of AChE.[3][11] The key steps are as follows:

-

Binding to Active Site: this compound interacts with the active site of the AChE enzyme.[3]

-

Phosphorylation: The organophosphate phosphorylates a critical serine hydroxyl group within the enzyme's active site.

-

Irreversible Inhibition: This phosphorylation forms a stable, covalent bond. The resulting phosphorylated enzyme is extremely slow to hydrolyze, rendering the enzyme permanently inactivated.[11]

Pathophysiological Consequences

With AChE inhibited, acetylcholine cannot be broken down and accumulates to excessive concentrations in the synaptic cleft.[3][4] This leads to the continuous and uncontrolled stimulation of both muscarinic and nicotinic acetylcholine receptors.[10][11] The resulting overstimulation of the nervous system manifests as:

-

Initial hyperexcitability and muscle tremors.

-

Progression to paralysis as neuromuscular junctions fail.[4]

-

Disruption of essential life functions, ultimately leading to the death of the insect.[3]

Metabolic Pathways

Bioactivation

Many organophosphate insecticides containing a thione (P=S) group require metabolic bioactivation to their more potent oxygen analog (oxon, P=O) form.[6] Research on this compound indicates it undergoes metabolic transformation involving cytochrome P450-mediated oxidative processes that are dependent on NADPH as a cofactor.[3] This can lead to the formation of sulfoxide metabolites, which are unstable but contribute to the acute toxicity of the compound.[3]

Degradation

In mammals, this compound is metabolized and degraded. Studies in rats using radiolabeled phosfolan (a closely related diethyl analog) showed a primary degradation route involving hydrolysis at the P-N bond to form 2-imino-1,3-dithiolane, which is further metabolized to thiocyanate and ultimately carbon dioxide.[12]

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound is not widely available in recent literature, a fact noted by researchers.[13] However, data for the closely related compound mephosfolan and general classifications for organophosphates provide context for its potency.

Table 1: Acute Toxicity of Mephosfolan (a related OP)

| Test Organism | Route of Administration | LD50 Value | Reference |

|---|---|---|---|

| Rat | Oral | 9 mg/kg | [14] |

| Mouse | Oral | 11 mg/kg | [14] |

| Rabbit | Dermal (skin) | 28.7 mg/kg |[14] |

Table 2: General Toxicity Categories for Organophosphates

| Toxicity Category | Lethal Dose (LD50) Range | Reference |

|---|---|---|

| Extremely Toxic | 1 - 50 mg/kg | [4] |

| Highly Toxic | 51 - 500 mg/kg | [4] |

| Moderately Toxic | 501 - 5,000 mg/kg |[4] |

Experimental Protocols

The central method for evaluating the mechanism of this compound is the in vitro acetylcholinesterase inhibition assay. Below is a representative protocol synthesized from standard methodologies for organophosphate analysis.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like this compound will reduce the rate of this color change, allowing for the calculation of inhibition percentage and IC50 values.

Materials:

-

Purified acetylcholinesterase (from electric eel or other source)

-

This compound stock solution (in a suitable solvent like acetone or DMSO)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of ATCh and DTNB in the phosphate buffer on the day of the experiment.

-

Serial Dilution: Prepare a series of dilutions of this compound from the stock solution using the phosphate buffer. Include a solvent-only control.

-

Assay Setup: To each well of the 96-well microplate, add the following in order:

-

140 µL of phosphate buffer

-

20 µL of the this compound dilution (or solvent control)

-

20 µL of DTNB solution

-

-

Enzyme Addition: Add 20 µL of the AChE solution to each well to initiate the reaction. Mix gently.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add 20 µL of the ATCh substrate solution to each well to start the measurement reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Conclusion

This compound exerts its insecticidal effect through a well-characterized organophosphate mechanism: the irreversible inhibition of acetylcholinesterase.[3] This action disrupts the normal function of the insect nervous system by causing an accumulation of acetylcholine, leading to fatal overstimulation.[4] While specific toxicological data for this compound is sparse, its mode of action is potent and aligns with that of other highly effective organophosphate compounds. The methodologies outlined in this guide provide a framework for the continued study and characterization of this and similar insecticides.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Buy this compound | 5120-23-0 [smolecule.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5H10NO3PS2 | CID 78800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cymitquimica.com [cymitquimica.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CAS No.950-10-7,MEPHOSFOLAN Suppliers,MSDS download [lookchem.com]

Phosfolan-methyl: A Technical Overview for Researchers

IUPAC Name: dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate

Also known as N-dimethoxyphosphoryl-1,3-dithiolan-2-imine, Phosfolan-methyl is an organophosphate insecticide. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, synthesis, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of Phosfolan, primarily utilized as an insecticide and acaricide in agricultural applications.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 5120-23-0 | [2] |

| Molecular Formula | C₅H₁₀NO₃PS₂ | [2] |

| Molecular Weight | 227.2 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Low water solubility, notable solubility in organic solvents | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft. This accumulation results in the continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[2]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the normal function of a cholinergic synapse and the disruption caused by this compound.

Metabolic Activation

This compound is a phosphorothioate, which requires metabolic activation to become a potent acetylcholinesterase inhibitor. This bioactivation is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver. The process involves the oxidative desulfuration of the phosphorothioate (P=S) group to its corresponding oxon (P=O) analogue, which is a much more potent inhibitor of AChE.

Experimental Workflow for Metabolic Activation Study

The following diagram outlines a typical experimental workflow to study the in vitro metabolic activation of this compound.

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is limited. However, a general synthesis approach for related phosphoramidates involves the reaction of a phosphite with an amine in the presence of a halogenating agent, followed by oxidation. A plausible, generalized synthesis protocol is provided below.

General Experimental Protocol for Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Dimethyl phosphite

-

1,3-Dithiolan-2-imine

-

Carbon tetrachloride (or other halogenating agent)

-

Triethylamine (or other base)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Oxidizing agent (e.g., sulfur, selenium)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dithiolan-2-imine and triethylamine in an anhydrous solvent.

-

Phosphite Addition: Cool the solution to 0°C in an ice bath. Add a solution of dimethyl phosphite in the same anhydrous solvent dropwise via the dropping funnel.

-

Halogenation: While maintaining the temperature at 0°C, add a solution of carbon tetrachloride in the anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude phosphoramidite intermediate can be purified by column chromatography on silica gel.

-

Oxidation: Dissolve the purified phosphoramidite in an anhydrous solvent. Add the oxidizing agent (e.g., sulfur) and stir at room temperature.

-

Final Purification: Monitor the oxidation by TLC. Upon completion, concentrate the reaction mixture and purify the crude this compound by column chromatography on silica gel to yield the final product.

Toxicological Data

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 8.9 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | 23 mg/kg | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a standard protocol for determining the acetylcholinesterase inhibitory activity of a compound like this compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) solution at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In the wells of a 96-well microplate, add the following in order:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

AChE enzyme solution

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the control.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

References

An In-depth Technical Guide to Phosfolan-methyl (C5H10NO3PS2)

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding Phosfolan-methyl. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed experimental data is derived from studies on structurally similar analogs, namely Phosfolan and Mephosfolan, due to the limited availability of specific research on this compound. This is explicitly noted where applicable.

Introduction

This compound is an organophosphate insecticide with the molecular formula C5H10NO3PS2.[1][2] Like other organophosphates, its insecticidal activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[3] There is no ISO common name for this substance; the name “this compound” is approved in China.[2] The analogous diethyl ester is the ISO common name phosfolan.[4] While its mode of action is well-understood within its chemical class, specific toxicological and in-depth experimental data for this compound are not extensively available in publicly accessible literature. This guide consolidates the existing information on this compound and supplements it with data from its closely related analogs, Phosfolan and Mephosfolan, to provide a broader technical context.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for understanding their environmental fate, bioavailability, and interaction with biological systems. The following tables summarize the key computed and experimental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10NO3PS2 | PubChem[1] |

| IUPAC Name | N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | PubChem[1] |

| CAS Number | 5120-23-0 | PubChem[1] |

| Molecular Weight | 227.2 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Exact Mass | 226.98397253 Da | PubChem[1] |

Table 2: Physicochemical Properties of Phosfolan and Mephosfolan

| Property | Phosfolan | Mephosfolan | Source |

| Molecular Formula | C7H14NO3PS2 | C8H16NO3PS2 | PubChem[5][6], ChemicalBook[7] |

| CAS Number | 947-02-4 | 950-10-7 | PubChem[5], ChemicalBook[7] |

| Molecular Weight | 255.3 g/mol | 269.32 g/mol | PubChem[5], ChemicalBook[7] |

| Physical Description | Colorless to yellow solid | Yellow to amber liquid | EPA (1998)[5], ChemicalBook[7] |

| Boiling Point | 115-118 °C @ 1x10⁻³ mmHg | 120 °C @ 0.001 mmHg | HSDB[5], ChemicalBook[7] |

| Melting Point | 40.75 °C | Not Available | ChemicalBook[8] |

| Solubility in Water | 650 g/L (technical) | Moderately soluble | HSDB[5], ChemicalBook[7] |

| XLogP3 | 0.6 | Not Available | PubChem[5] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors, which disrupts neurotransmission and can lead to paralysis and death in insects.[9][10][11][12]

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Metabolism

Studies on the metabolism of the related dithiolane insecticides, Phosfolan and Mephosfolan, in rats indicate that the major route of degradation is hydrolysis to iminodithiolane, followed by conversion to thiocyanate and ultimately carbon dioxide.[5] The initial steps in biotransformation are likely P-N cleavage and/or S-oxidation.[5] In cotton plants, hydroxylation of the methyl group on the iminodithiolane ring and subsequent conjugation as a glucoside is a significant metabolic pathway for mephosfolan.[5] The bioactivation of this compound to its toxic metabolites is believed to involve cytochrome P450-mediated oxidative processes requiring NADPH.[3]

Caption: General metabolic pathway of dithiolane insecticides in rats and cotton plants.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, methods for the analysis of the broader class of organophosphorus pesticides, including Phosfolan, in various matrices have been published.

Analysis of Organophosphorus Pesticides in Produce

A common method for the analysis of organophosphorus pesticides in produce involves extraction with acetonitrile followed by cleanup using solid-phase extraction (SPE) and analysis by gas chromatography (GC).[13]

Objective: To extract and quantify organophosphorus pesticide residues from produce samples.

Materials:

-

Produce sample (e.g., cabbage, green onions, apples)[13]

-

Acetonitrile

-

Sodium chloride

-

Magnesium sulfate

-

Dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) SPE tube[13]

-

Elution solvent: 35% toluene and 65% acetonitrile[13]

-

Ethyl acetate

-

GC system with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) detector[13]

Protocol:

-

Sample Preparation: Homogenize the produce sample.

-

Extraction:

-

Weigh a representative portion of the homogenized sample.

-

Add acetonitrile and induce a salting-out effect by adding sodium chloride and magnesium sulfate.[13]

-

Shake vigorously and centrifuge to separate the layers.

-

-

Cleanup (Solid-Phase Extraction):

-

Solvent Exchange and Concentration:

-

Analysis:

Caption: Experimental workflow for the analysis of organophosphorus pesticides in produce.

Toxicological Information

Specific toxicological data for this compound is limited. The acute toxicity of organophosphates is primarily due to the irreversible inhibition of AChE.[11]

Table 3: Acute Toxicity of Phosfolan and Mephosfolan

| Compound | Organism | Route | Toxicity Value | Source |

| Phosfolan | Rat | Oral (LD50) | 8.9 mg/kg | RTECS |

| Phosfolan | Rat | Skin (LD50) | 23 mg/kg | RTECS |

| Mephosfolan | Rat | Oral (LD50) | 9 mg/kg | LookChem[14] |

| Mephosfolan | Mouse | Oral (LD50) | 11 mg/kg | LookChem[14] |

| Mephosfolan | Rabbit | Skin (LD50) | 28.7 mg/kg | LookChem[14] |

Signs of Acute Exposure: Acute exposure to Phosfolan may cause sweating, pinpoint pupils, blurred vision, headache, dizziness, muscle spasms, seizures, and coma.[15] Gastrointestinal symptoms can include excessive salivation, nausea, vomiting, and abdominal pain.[15] Severe poisoning can lead to respiratory failure and death.[15]

Conclusion

References

- 1. This compound | C5H10NO3PS2 | CID 78800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Buy this compound | 5120-23-0 [smolecule.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosfolan - Wikipedia [en.wikipedia.org]

- 7. MEPHOSFOLAN | 950-10-7 [chemicalbook.com]

- 8. PHOSFOLAN CAS#: 947-02-4 [m.chemicalbook.com]

- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. CAS No.950-10-7,MEPHOSFOLAN Suppliers,MSDS download [lookchem.com]

- 15. PHOSFOLAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unveiling the Molecular Onslaught: A Technical Guide to the Biological Targets of Phosfolan-Methyl in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosfolan-methyl, a potent organophosphate insecticide, exerts its toxic effects on insects primarily by targeting the nervous system. This in-depth technical guide elucidates the core biological targets of this compound, with a central focus on its interaction with acetylcholinesterase (AChE). We delve into the quantitative measures of this interaction, detail the experimental protocols for target identification and characterization, and explore the downstream signaling consequences of target engagement. This document serves as a comprehensive resource for researchers investigating insecticide toxicology, developing novel pest control strategies, and exploring the broader implications of organophosphate interactions within biological systems.

Primary Biological Target: Acetylcholinesterase (AChE)

The principal molecular target of this compound in insects is acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1] this compound acts as a proinsecticide; it undergoes metabolic activation within the insect to its oxygen analog (oxon), which is a much more potent inhibitor of AChE.[1]

Mechanism of Action

The active metabolite of this compound irreversibly inhibits AChE by phosphorylating the serine residue within the enzyme's active site.[2][3] This covalent modification incapacitates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][4] The resulting accumulation of ACh leads to continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[1][4]

Quantitative Analysis of AChE Inhibition

Table 1: Illustrative Kinetic Parameters for Organophosphate Inhibition of Insect AChE

| Parameter | Description | Typical Value Range for Organophosphates |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | nM to µM range |

| Ki | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | nM to µM range |

Note: These values are illustrative and can vary significantly depending on the specific organophosphate, insect species, and experimental conditions.

Potential Secondary and Off-Target Effects

While AChE is the primary target, the high reactivity of organophosphates suggests the potential for interactions with other cellular proteins, particularly other serine hydrolases. Identifying these off-target interactions is crucial for a complete understanding of the insecticide's toxicological profile and for the development of more selective pest control agents.

Potential secondary targets could include:

-

Carboxylesterases: These enzymes can be inhibited by organophosphates and are involved in the detoxification of various xenobiotics.

-

Butyrylcholinesterase (BChE): While less critical than AChE for nerve transmission, BChE can also be inhibited by organophosphates.

-

Other serine proteases and lipases: The reactive nature of the phosphate group could lead to interactions with a broader range of enzymes containing a reactive serine in their active site.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine AChE activity and inhibition.

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

-

Insect tissue homogenate (e.g., from head or whole body)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

This compound solutions of varying concentrations

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme Preparation: Homogenize insect tissue in cold phosphate buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the AChE.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Insect enzyme preparation

-

This compound solution (or solvent control)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Identification of Off-Target Proteins

Proteomic approaches are instrumental in identifying the broader range of proteins that interact with an insecticide.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of a specific class of enzymes.

-

Probe Design: Synthesize a probe that mimics the structure of this compound but also contains a reporter tag (e.g., a fluorophore or biotin).

-

Labeling: Treat insect protein lysates with the ABPP probe in the presence and absence of this compound.

-

Competition: this compound will compete with the probe for binding to its target proteins.

-

Analysis: Use gel electrophoresis or mass spectrometry to identify the proteins that are labeled by the probe. A decrease in labeling in the presence of this compound indicates a direct interaction.

Mass Spectrometry-Based Proteomics:

-

Treatment: Expose insects or insect cell cultures to this compound.

-

Protein Extraction and Digestion: Extract proteins from treated and control samples and digest them into peptides.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the proteins in each sample. Changes in the abundance or post-translational modifications of specific proteins in the treated samples can indicate potential off-target effects.

Signaling Pathways and Experimental Workflows

The inhibition of AChE by this compound triggers a cascade of downstream events. Understanding these pathways is essential for comprehending the full toxicological impact.

Cholinergic Signaling Pathway Disruption

The primary consequence of AChE inhibition is the overstimulation of the cholinergic signaling pathway.

Caption: Disruption of the cholinergic signaling pathway by this compound.

Experimental Workflow for Target Identification and Validation

A systematic workflow is necessary to identify and validate the biological targets of an insecticide.

Caption: Experimental workflow for insecticide target identification and validation.

Conclusion

This compound's primary mode of action in insects is the potent and irreversible inhibition of acetylcholinesterase, leading to a fatal disruption of cholinergic neurotransmission. While AChE is the definitive primary target, a comprehensive understanding of this compound's toxicology necessitates the investigation of potential off-target interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to quantitatively assess enzyme inhibition, identify novel biological targets, and elucidate the downstream signaling consequences of insecticide action. This knowledge is paramount for the rational design of next-generation insecticides with improved selectivity and reduced environmental impact.

References

Environmental Fate and Degradation of Phosfolan-methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosfolan-methyl (dimethyl 1,3-dithiolan-2-ylidenephosphoramidate) is an organophosphorus insecticide. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of this compound, its mobility in soil and water, and the experimental protocols used to evaluate these processes. All quantitative data are summarized in tables for clear comparison, and key processes are visualized through diagrams.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀NO₃PS₂ | --INVALID-LINK-- |

| Molecular Weight | 227.2 g/mol | --INVALID-LINK-- |

| Water Solubility | Data not readily available | |

| Vapor Pressure | Data not readily available | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.1 | --INVALID-LINK-- |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on pH and temperature. For many organophosphorus pesticides, hydrolysis is a key degradation pathway.

Quantitative Data on Hydrolysis

| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 4 | 50 | > 5 days (preliminary test) | Based on OECD 111 protocol[1][2][3][4][5] |

| 7 | 50 | > 5 days (preliminary test) | Based on OECD 111 protocol[1][2][3][4][5] |

| 9 | 50 | > 5 days (preliminary test) | Based on OECD 111 protocol[1][2][3][4][5] |

| Specific half-life data for this compound at environmentally relevant temperatures (e.g., 20-25°C) were not found in the searched literature. The data presented is based on the conditions of a preliminary test under OECD Guideline 111, which indicates stability under these accelerated conditions. |

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a tiered approach to determine the rate of hydrolysis of a chemical.[1][2][3][4][5]

-

Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.[2] Samples are analyzed at various time points to determine the concentration of the test substance and its hydrolysis products.

-

Tier 1: Preliminary Test: A preliminary test is conducted at 50°C for 5 days.[4] If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary.

-

Tier 2: Main Study: If significant degradation occurs in the preliminary test, a main study is conducted at various temperatures to determine the hydrolysis rate constants and half-lives.

-

Analysis: The concentration of the parent compound and its degradation products are typically determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1] For radiolabeled test substances, Liquid Scintillation Counting (LSC) is also employed.[1]

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this primarily refers to degradation by sunlight.

Quantitative Data on Photolysis

| Medium | Light Source | Half-life (t₁/₂) | Reference |

| Aqueous Solution | Simulated Sunlight | Data not readily available | |

| Soil Surface | Simulated Sunlight | Data not readily available | |

| Specific quantitative data on the photolysis of this compound were not found in the searched literature. |

Experimental Protocol: Photodegradation in Water

-

Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the test substance and its photoproducts are monitored over time.

-

Light Source: A xenon arc lamp or other light source with a spectral distribution similar to natural sunlight is typically used.

-

Controls: Dark controls (samples incubated under the same conditions but protected from light) are run in parallel to differentiate between photolytic and other degradation processes like hydrolysis.

-

Analysis: Analytical methods such as HPLC or Gas Chromatography (GC) coupled with mass spectrometry (MS) are used for quantification.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process in the environmental dissipation of many pesticides.

Aerobic and Anaerobic Degradation

The presence or absence of oxygen significantly influences microbial activity and the degradation pathways of pesticides.

Quantitative Data on Biodegradation

| Condition | Soil/Medium Type | Half-life (t₁/₂) / DT50 | Reference |

| Aerobic | Soil | Data not readily available | |

| Anaerobic | Soil | Data not readily available | |

| Specific half-life or DT50 values for the biodegradation of this compound in soil under aerobic or anaerobic conditions were not found in the searched literature. For related compounds, degradation can be rapid, with half-lives of a few weeks.[6][7] |

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (OECD Guideline 307)

This guideline is designed to determine the rate and route of degradation of chemicals in soil under aerobic and anaerobic conditions.

-

Principle: The test substance (often ¹⁴C-labeled) is applied to soil samples. For aerobic studies, the soil is incubated with a continuous supply of air. For anaerobic studies, the soil is typically flooded and purged with an inert gas to create anaerobic conditions.

-

Incubation: The treated soil is incubated at a constant temperature in the dark.

-

Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its metabolites using techniques like HPLC with radiometric detection, LSC, and MS. The evolution of ¹⁴CO₂ (mineralization) is also monitored.

-

Data Evaluation: The rate of degradation and the dissipation time 50 (DT50) are calculated.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict mobility.

Quantitative Data on Soil Mobility

| Parameter | Value | Interpretation | Reference |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not readily available | A higher Koc value indicates stronger adsorption to soil and lower mobility. | |

| Specific Koc values for this compound were not found in the searched literature. |

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the adsorption and desorption potential of a chemical in different soil types.[8]

-

Principle: A solution of the test substance is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

-

Procedure:

-

Soil samples with varying organic carbon content and texture are used.

-

A solution of the test substance (often radiolabeled) is added to the soil samples.

-

The soil-solution slurry is agitated until equilibrium is reached.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance in the aqueous phase is determined.

-

-

Data Analysis: The adsorption coefficient (Kd) is calculated, which is then normalized to the organic carbon content of the soil to obtain the Koc value.

Degradation Pathways

The degradation of this compound involves several transformation processes, leading to the formation of various metabolites.

Proposed Degradation Pathway of this compound

Based on information for the related compound Phosfolan, the initial steps in the biotransformation are likely P-N bond cleavage and/or S-oxidation. Hydrolysis is a major degradation route, leading to the formation of iminodithiolane, which can be further degraded to thiocyanate and ultimately mineralized to CO₂.

Analytical Methods

The accurate quantification of this compound and its metabolites in environmental matrices is essential for fate and degradation studies.

Common Analytical Techniques

-

Gas Chromatography (GC): Often used for the analysis of volatile and semi-volatile organic compounds. Detectors such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) are commonly used for the analysis of organophosphorus pesticides.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. It is frequently coupled with UV or MS detectors for enhanced selectivity and sensitivity.

-

Sample Preparation: Extraction from environmental matrices like soil and water is a critical first step. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.

Conclusion

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. While hydrolysis and biodegradation are expected to be significant degradation pathways, a notable lack of publicly available, specific quantitative data (e.g., half-lives, Koc values) for this compound was identified. The provided experimental protocols, based on international guidelines, offer a framework for generating the necessary data to conduct a thorough environmental risk assessment. Further research is required to quantify the degradation rates and mobility of this compound in various environmental compartments to fully understand its ecological impact.

References

- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 2. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 6. Rapid degradation of bensulfuron-methyl upon repeated application in paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terrestrial field dissipation of diclosulam at four sites in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method deur OECD – Boeke op Google Play [play.google.com]

Phosfolan-methyl: A Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phosfolan-methyl, an organophosphorus insecticide. Due to the limited availability of direct quantitative solubility data for this compound, this guide also includes data for the structurally similar compound, phosfolan, to provide valuable context for researchers. The guide details standardized experimental protocols for solubility determination and illustrates the compound's primary mechanism of action through a detailed signaling pathway diagram.

Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, qualitative descriptions consistently indicate that it has low water solubility and is notably soluble in organic solvents[1]. The commercial availability of this compound solutions in acetone, acetonitrile, and methanol further corroborates its solubility in these organic media[1].

For comparative purposes, the following table summarizes the available quantitative solubility data for the closely related compound, phosfolan. Phosfolan is the diethyl analogue of this compound (the dimethyl analogue).

| Compound | Solvent | Solubility | Temperature |

| Phosfolan | Water | 650 g/L (650,000 mg/L) | 25 °C |

| Phosfolan | Acetone | Soluble | - |

| Phosfolan | Benzene | Soluble | - |

| Phosfolan | Cyclohexane | Soluble | - |

| Phosfolan | Ethanol | Soluble | - |

| Phosfolan | Toluene | Soluble | - |

| Phosfolan | Ether | Slightly Soluble | - |

| Phosfolan | Hexane | Sparingly Soluble | - |

Data for phosfolan is sourced from PubChem CID 13689.[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. Standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals, ensure reproducibility and comparability of data.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of a substance: the Shake-Flask Method and the Column Elution Method.

The shake-flask method is the most common technique for determining solubility.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature water bath. The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. The equilibration time can vary and should be determined experimentally, but a minimum of 24 hours is common, with periodic sampling to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of the undissolved solid. Centrifugation or filtration may be used to remove any suspended particles.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replicates: The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.

The following diagram illustrates the general workflow for the Shake-Flask Method.

This method is particularly useful for substances with low water solubility.

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the saturation solubility.

Solubility in Organic Solvents

The determination of solubility in organic solvents follows a similar principle to the shake-flask method for water solubility. The primary difference is the replacement of water with the organic solvent of interest. It is crucial to use high-purity solvents and to ensure that the analytical method is validated for each solvent system.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE)[1][3]. AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

Signaling Pathway:

-

Normal Synaptic Transmission: In a healthy synapse, the arrival of a nerve impulse triggers the release of ACh from the presynaptic neuron into the synaptic cleft. ACh then binds to its receptors on the postsynaptic neuron, leading to the propagation of the nerve signal.

-

Acetylcholinesterase Action: To terminate the signal and allow the synapse to reset, AChE rapidly breaks down ACh into choline and acetate.

-

Inhibition by this compound: this compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound forms a stable covalent bond with the serine hydroxyl group in the active site of AChE.

-

Accumulation of Acetylcholine: With AChE inhibited, ACh is no longer effectively removed from the synaptic cleft. This leads to an accumulation of ACh and continuous stimulation of the postsynaptic receptors.

-

Neurotoxicity: The overstimulation of ACh receptors results in a state of cholinergic crisis, characterized by uncontrolled nerve firing, leading to tremors, paralysis, and ultimately, the death of the insect.

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by this compound.

References

Physical and chemical properties of Phosfolan-methyl

An In-depth Technical Guide to the Physical and Chemical Properties of Phosfolan-methyl

Introduction

This compound, an organophosphorus compound, is primarily utilized as an insecticide and acaricide in agricultural applications.[1] Its efficacy stems from its ability to inhibit acetylcholinesterase, a critical enzyme in the insect nervous system.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

A clear identification of this compound is crucial for any scientific endeavor. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | [2][3] |

| CAS Number | 5120-23-0 | [1][2][3][4][5] |

| Molecular Formula | C5H10NO3PS2 | [1][2][3][4][5] |

| Molecular Weight | 227.2 g/mol | [2][3] |

| Synonyms | Dimethyl 1,3-dithiolan-2-ylidenephosphoramidate, American cyanamid CL-47271, ENT 27,168 | [1][2][3] |

| InChI | InChI=1S/C5H10NO3PS2/c1-8-10(7,9-2)6-5-11-3-4-12-5/h3-4H2,1-2H3 | [1][2][3] |

| InChIKey | CWXVDJFKMQCYFG-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COP(=O)(N=C1SCCS1)OC | [1][2][3] |

Physical and Chemical Properties

The physicochemical properties of this compound are detailed below. These properties influence its environmental fate and biological activity.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Notable solubility in organic solvents; relatively low solubility in water. | [1] |

| Stability | Stable in aqueous solution under neutral or slightly acidic conditions; hydrolyzed at pH > 9 or < 2.[6] |

Chemical Structure

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is an effective insecticide due to its role as an acetylcholinesterase (AChE) inhibitor.[1][2] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing overstimulation of nerve impulses, paralysis, and ultimately the death of the insect.[2]

Caption: Signaling pathway of this compound's insecticidal action.

Experimental Protocols

Analysis of this compound in Produce

This method is suitable for the analysis of organophosphorus pesticides, including this compound, in various produce matrices.[7]

1. Extraction:

-

Homogenize a representative sample of the produce.

-

Weigh a subsample (e.g., 15 g) into a centrifuge tube.

-

Add acetonitrile and internal standards.

-

Add magnesium sulfate and sodium chloride to induce phase separation (salting out).

-

Vortex or shake vigorously to ensure thorough mixing.

-

Centrifuge to separate the acetonitrile layer.

2. Solid Phase Extraction (SPE) Cleanup:

-

Use a dual-layer SPE cartridge containing primary-secondary amine (PSA) and graphitized carbon black (GCB).

-

Condition the cartridge with the appropriate solvent.

-

Load an aliquot of the acetonitrile extract onto the cartridge.

-

Elute the analytes using a mixture of toluene and acetonitrile (e.g., 35:65 v/v).

3. Analysis:

-

Evaporate the eluate to a smaller volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for analysis (e.g., ethyl acetate).

-

Analyze the sample using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

-

Quantify using matrix-matched standards.

Caption: Workflow for the analysis of this compound in produce.

General Protocol for Hydrolysis Study

The stability of this compound to hydrolysis can be assessed using a standard protocol, such as those based on OECD guidelines.

1. Preparation of Buffer Solutions:

-

Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

2. Sample Preparation:

-

Prepare a stock solution of this compound in a water-miscible organic solvent.

-

Add a small aliquot of the stock solution to each buffer solution to achieve the desired test concentration. The concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

3. Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

At various time intervals, withdraw aliquots from each test solution.

4. Analysis:

-

Immediately analyze the withdrawn aliquots to determine the concentration of the remaining this compound. A suitable analytical method, such as HPLC-UV or GC-MS, should be used.

-

The degradation of this compound over time is monitored.

5. Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate constant of hydrolysis (k) and the half-life (t1/2) at each pH by fitting the data to the appropriate kinetic model (e.g., first-order kinetics).

Chemical Reactions

Hydrolysis: this compound can undergo hydrolysis, and this process is influenced by pH.[1] The analogous compound, Phosfolan, is reported to be stable in neutral or slightly acidic aqueous solutions but is hydrolyzed under alkaline (pH > 9) or strongly acidic (pH < 2) conditions.[6] The hydrolysis of organophosphorus compounds typically involves the cleavage of the phosphoester or phosphoamide bonds. For this compound, hydrolysis would likely lead to the formation of less toxic, water-soluble metabolites.[6]

Metabolism: In biological systems, this compound is expected to undergo metabolic transformation. For the related compound Phosfolan, metabolism in plants and animals involves the cleavage of the N-P bond.[6] Additionally, the sulfoxide metabolites of this compound are known to be unstable under physiological conditions and undergo rapid hydrolysis.[2] The metabolic activation of the phosphorothioate group is a key step for its inhibitory potency against acetylcholinesterase.[2]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy this compound | 5120-23-0 [smolecule.com]

- 3. This compound | C5H10NO3PS2 | CID 78800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Phosfolan-Methyl Structure-Activity Relationship Studies: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield publicly available quantitative structure-activity relationship (SAR) data for a series of phosfolan-methyl analogs with corresponding acetylcholinesterase (AChE) inhibition values (e.g., IC50). Consequently, this guide provides a comprehensive overview of the known mechanism of action, general synthetic approaches, detailed experimental protocols for activity assessment, and qualitative SAR insights based on the broader class of organophosphorus insecticides.

Introduction

This compound, chemically known as dimethyl 1,3-dithiolan-2-ylidenephosphoramidate, is an organophosphorus insecticide. Like other compounds in its class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide explores the structure-activity relationships of this compound, detailing its mechanism of action, synthetic strategies, and the experimental protocols used to evaluate its biological activity.

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Bioactivation of the Phosphorothioate

This compound is a phosphorothioate, containing a phosphorus-sulfur double bond (P=S). In this form, it is a relatively weak inhibitor of AChE. To exert its potent inhibitory effect, it must undergo metabolic bioactivation within the target organism. This process, primarily mediated by cytochrome P450 monooxygenases, involves the oxidative desulfuration of the phosphorothioate to its corresponding oxon analog, which contains a phosphorus-oxygen double bond (P=O). This oxon form is a much more potent electrophile and readily reacts with the active site of AChE.

Figure 1: Metabolic activation and mechanism of action of this compound.

Interaction with the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad of serine, histidine, and glutamate residues. The activated oxon of this compound acts as a substrate mimic and binds to the active site. The serine hydroxyl group attacks the electrophilic phosphorus atom, leading to the phosphorylation of the serine residue. This forms a stable, covalent bond, rendering the enzyme inactive. The 1,3-dithiolane ring of this compound plays a role in the correct positioning of the molecule within the enzyme's active site for efficient phosphorylation.

Structure-Activity Relationship (SAR) Insights

In the absence of specific quantitative data for this compound analogs, we can infer general SAR principles from the broader class of organophosphorus insecticides.

-

The Phosphorothioate Group: The P=S moiety is crucial for selective toxicity. It allows the compound to be less toxic to mammals, which may have a lower capacity for the specific cytochrome P450-mediated bioactivation compared to insects.

-

The 1,3-Dithiolane Ring: This heterocyclic ring system contributes to the molecule's overall shape, lipophilicity, and binding affinity to the AChE active site. Modifications to this ring, such as the introduction of substituents or changes in ring size, would be expected to significantly impact insecticidal activity.

-

The Phosphoramidate Linkage: The P-N bond and the substituents on the nitrogen atom can influence the electronic properties of the phosphorus center and the overall stability of the molecule.

-

The Methyl Esters: The two methoxy groups attached to the phosphorus atom are the leaving groups during the phosphorylation of the AChE active site. The nature of these alkoxy groups can affect the rate of phosphorylation and the stability of the inhibited enzyme.

Data Presentation

As previously stated, a comprehensive search of scientific literature and patent databases did not yield a dataset of this compound analogs with their corresponding AChE inhibition data. Therefore, the creation of a quantitative data table is not possible at this time. Research in this specific area would be required to generate such data.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for SAR studies of this compound and its potential analogs.

General Synthesis of 1,3-Dithiolane Phosphoramidates

The synthesis of this compound and its analogs generally involves the reaction of a suitably substituted 1,3-dithiolane precursor with a phosphorus-containing reagent. A general synthetic scheme is outlined below.

Figure 2: General experimental workflow for the synthesis of this compound analogs.

Materials:

-

Substituted 2-imino-1,3-dithiolane

-

Dialkyl chlorophosphate (e.g., dimethyl chlorophosphate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Reagents for workup (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the substituted 2-imino-1,3-dithiolane in the anhydrous solvent, add the tertiary amine base.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of the dialkyl chlorophosphate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition. It is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or insect)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. Include a control with solvent only.

-

Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

While a detailed quantitative structure-activity relationship for this compound remains to be elucidated through the synthesis and biological evaluation of a focused library of analogs, the fundamental principles of its mechanism of action are well-understood within the context of organophosphorus insecticides. Its efficacy is dependent on metabolic bioactivation to the corresponding oxon, which then acts as a potent, irreversible inhibitor of acetylcholinesterase. Future research efforts aimed at synthesizing and testing a series of this compound derivatives would be invaluable in providing the quantitative data necessary for a comprehensive SAR analysis, which could guide the design of more effective and selective insecticides.

Methodological & Application

Application Notes and Protocols for Phosfolan-methyl in Laboratory Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phosfolan-methyl in laboratory research. This compound is an organophosphorus compound primarily utilized as an insecticide and acaricide.[1] Its principal mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine.[1][2] This property makes it a valuable tool for studies in neurobiology, toxicology, and insecticide development.

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below. Researchers should note the limited availability of specific toxicological data for this compound. Data for the related compound Mephosfolan is provided for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5120-23-0 | [3][4][5] |

| Molecular Formula | C₅H₁₀NO₃PS₂ | [2][3][4][5] |

| Molecular Weight | 227.24 g/mol | [4] |

| IUPAC Name | N-dimethoxyphosphoryl-1,3-dithiolan-2-imine | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Low water solubility, soluble in organic solvents | [1] |